1-{1-methyl-5-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}methanamine
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Overview
Description
1-{1-methyl-5-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}methanamine is a chemical compound characterized by the presence of a pyrazole ring substituted with a trifluoroethoxy group and a methanamine group
Preparation Methods
The synthesis of 1-{1-methyl-5-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}methanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-methyl-1H-pyrazole-4-carbaldehyde and 2,2,2-trifluoroethanol.
Reaction Conditions: The aldehyde is reacted with 2,2,2-trifluoroethanol in the presence of a suitable catalyst to form the corresponding trifluoroethoxy derivative.
Chemical Reactions Analysis
1-{1-methyl-5-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
1-{1-methyl-5-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 1-{1-methyl-5-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}methanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to specific enzymes or receptors, modulating their activity.
Pathways Involved: It affects various biochemical pathways, including signal transduction and metabolic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
1-{1-methyl-5-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}methanamine can be compared with similar compounds such as:
Lansoprazole Sulfide: This compound shares a similar trifluoroethoxy group but differs in its overall structure and applications.
Omeprazole: Another compound with a similar functional group but used primarily as a proton pump inhibitor in medicine.
Properties
IUPAC Name |
[1-methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3N3O/c1-14-7(6(2-12)3-13-14)4-15-5-8(9,10)11/h3H,2,4-5,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHXADDZKHGYON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CN)COCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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